4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one
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Overview
Description
The compound 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one is a complex organic molecule that features a combination of benzodiazole, pyrrolidinone, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using 3,5-dimethylphenol and an appropriate leaving group.
Formation of the Pyrrolidinone Ring: This step involves the cyclization of an amide precursor under basic conditions.
Final Coupling: The final step involves coupling the benzodiazole and pyrrolidinone intermediates under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The phenoxy and benzodiazole groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Major products include ketones, aldehydes, and carboxylic acids.
Reduction: Major products include dihydrobenzodiazole derivatives and reduced phenoxy compounds.
Substitution: Major products depend on the nature of the substituent introduced, which can include alkyl, acyl, and sulfonyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and conductivity.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used to study receptor-ligand interactions in cell signaling pathways.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for the treatment of neurological and inflammatory diseases.
Diagnostics: It can be used in the development of diagnostic agents for imaging and detection of specific biomolecules.
Industry
Agriculture: The compound can be used in the development of agrochemicals for pest control and plant growth regulation.
Cosmetics: It can be incorporated into cosmetic formulations for its potential skin-protective and anti-aging properties.
Mechanism of Action
The mechanism of action of 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or it may interact with receptors, modulating their signaling pathways. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[3-(2,5-Dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)-2-pyrrolidinone
- 4-{1-[3-(3,4-Dimethoxyphenyl)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one
Uniqueness
The uniqueness of 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.
Biological Activity
The compound 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one is a complex organic molecule with significant potential for biological activity. Its structure consists of a benzodiazole moiety, a pyrrolidinone ring, and a phenoxy group, which confer unique properties that may be beneficial in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C28H31N3O3, with an approximate molecular weight of 473.5 g/mol. The presence of various functional groups allows for diverse interactions with biological macromolecules.
Property | Value |
---|---|
Molecular Formula | C28H31N3O3 |
Molecular Weight | 473.5 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism typically involves:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular functions.
Biological Activity Studies
Research has indicated that this compound exhibits several biological activities:
Anticancer Properties
Studies have shown that derivatives of benzodiazole can inhibit cancer cell proliferation. For instance, compounds similar to this one have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Neuroprotective Effects
Given its structural characteristics, the compound may also possess neuroprotective properties. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases .
Anti-inflammatory Activity
Research indicates that benzodiazole derivatives can exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways. This suggests that the compound could be beneficial in conditions characterized by chronic inflammation .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Effects : A study published in Drug Target Insights examined a series of benzodiazole derivatives and found significant anticancer activity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing efficacy .
- Neuroprotection Research : Another investigation focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. Results indicated that these compounds could reduce amyloid-beta toxicity in neuronal cultures .
Properties
IUPAC Name |
4-[1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c1-4-22-9-11-24(12-10-22)32-17-23(16-29(32)35)30-31-27-7-5-6-8-28(27)33(30)18-25(34)19-36-26-14-20(2)13-21(3)15-26/h5-15,23,25,34H,4,16-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQGIVPTZCVPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC(=CC(=C5)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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